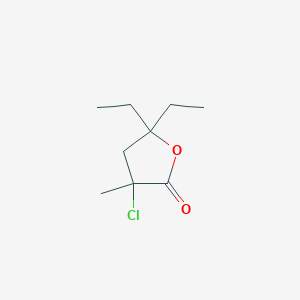
3-Chloro-5,5-diethyl-3-methyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5,5-diethyl-3-methyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a chlorine substituent at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-diethyl-3-methyloxolan-2-one typically involves the chlorination of 5,5-diethyl-3-methyloxolan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
化学反应分析
Types of Reactions
3-Chloro-5,5-diethyl-3-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
3-Chloro-5,5-diethyl-3-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-5,5-diethyl-3-methyloxolan-2-one involves its interaction with specific molecular targets. The chlorine substituent can participate in nucleophilic substitution reactions, leading to the formation of various bioactive compounds. The oxolane ring structure provides stability and reactivity, making it a versatile intermediate in chemical synthesis.
相似化合物的比较
Similar Compounds
- 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
- 3-Chloro-2-methylaniline
- 3-Chloro-5,5-dimethylcyclohex-2-enone
Uniqueness
3-Chloro-5,5-diethyl-3-methyloxolan-2-one is unique due to its specific ring structure and substituent pattern The presence of both diethyl and methyl groups, along with the chlorine atom, imparts distinct chemical properties that differentiate it from other similar compounds
属性
CAS 编号 |
89344-99-0 |
|---|---|
分子式 |
C9H15ClO2 |
分子量 |
190.67 g/mol |
IUPAC 名称 |
3-chloro-5,5-diethyl-3-methyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-4-9(5-2)6-8(3,10)7(11)12-9/h4-6H2,1-3H3 |
InChI 键 |
PFKCNHYRTHRFIM-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(C(=O)O1)(C)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















